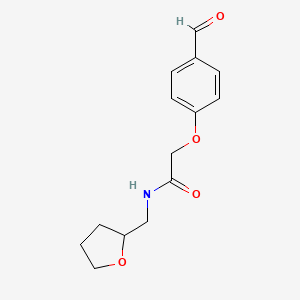
5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Derivatives
Research has explored the synthesis of various bromo-substituted pyrimidine derivatives, including compounds with a bromo substituent at the 5-position. For instance, Kinoshita et al. (1991) synthesized mono-, di-, tri-, and tetrabromo-substituted pyrimidine derivatives (Kinoshita, Okunaka, Ohwada, Kawanaka, & Furukawa, 1991). Similarly, Kinoshita et al. (1992) synthesized bromosubstituted 5‐nitro‐2,4(1H,3H)‐pyrimidinedione derivatives, highlighting the chemical versatility of bromo-pyrimidines in synthetic chemistry (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).
Development of New Chemical Pathways
Rahimizadeh et al. (2007) described a new route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, utilizing 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, a compound structurally related to 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine. This research contributes to the development of new synthetic pathways for complex heterocyclic compounds (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Role in the Synthesis of Nucleoside Analogs
The synthesis of pseudouridine and 5-β-D-ribofuranosyluridine by Brown et al. (1968) involved the use of 5-bromo-2,4-di-t-butoxypyrimidine, demonstrating the application of bromo-pyrimidine derivatives in the synthesis of nucleoside analogs, which are crucial in biological research and pharmaceutical development (Brown, Burdon, & Slatcher, 1968).
Application in Medicinal Chemistry
Adhikari et al. (2012) synthesized a series of 5-bromo-2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidine and evaluated them for antioxidant, anti-inflammatory, and analgesic activities. This highlights the potential application of bromo-pyrimidine derivatives in medicinal chemistry and drug discovery (Adhikari, Kalluraya, Sujith, Gouthamchandra, Jairam, Mahmood, & Sankolli, 2012).
Contribution to Organic Chemistry Research
The work by Hou et al. (2016) on the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine, an important intermediate in the synthesis of pyrimidines, demonstrates the role of bromo-pyrimidine derivatives in advancing organic chemistry research (Hou, Chen, Wang, Sun, Zheng, & Xu, 2016).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-3-4-8(2)14(7)10-12-5-9(11)6-13-10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZFEPXCFRSNPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=N2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390947 |
Source


|
| Record name | 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478258-81-0 |
Source


|
| Record name | 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1274668.png)





![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)
![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)
